2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide moiety linked to an imidazo[1,2-a]pyrimidine ring system, which is further substituted with a chlorine atom.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in the compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-tb activity
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with anti-tb activity . The affected pathways and their downstream effects would require further investigation.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as dibenziodolium triflate and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of compounds with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGVSQBYXCLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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